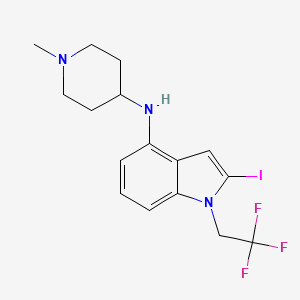

2-Iodo-N-(1-methyl-4-piperidyl)-1-(2,2,2-trifluoroethyl)indol-4-amine

CAS No.:

Cat. No.: VC18612570

Molecular Formula: C16H19F3IN3

Molecular Weight: 437.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19F3IN3 |

|---|---|

| Molecular Weight | 437.24 g/mol |

| IUPAC Name | 2-iodo-N-(1-methylpiperidin-4-yl)-1-(2,2,2-trifluoroethyl)indol-4-amine |

| Standard InChI | InChI=1S/C16H19F3IN3/c1-22-7-5-11(6-8-22)21-13-3-2-4-14-12(13)9-15(20)23(14)10-16(17,18)19/h2-4,9,11,21H,5-8,10H2,1H3 |

| Standard InChI Key | DUDBBVRZLMZGDE-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)NC2=C3C=C(N(C3=CC=C2)CC(F)(F)F)I |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure integrates three functional domains:

-

Indole core: A bicyclic aromatic system substituted at the 2-position with iodine, enhancing electrophilic reactivity.

-

Trifluoroethyl group: Attached to the indole nitrogen, this moiety introduces steric bulk and metabolic stability via fluorine’s electron-withdrawing effects .

-

1-Methyl-4-piperidyl amine: A saturated heterocycle providing basicity and potential for hydrogen bonding interactions.

The iodine atom’s van der Waals radius (1.98 Å) creates steric hindrance that may influence binding pocket interactions in biological targets .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉F₃IN₃ |

| Molecular Weight | 437.24 g/mol |

| Purity (Commercial) | ≥97% |

| LogP (Predicted) | 3.2 ± 0.5 |

| Aqueous Solubility | <0.1 mg/mL (25°C) |

The high logP value suggests lipophilicity, necessitating formulation strategies for in vivo studies.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a four-step sequence :

-

Indole iodination: Electrophilic substitution using iodine monochloride in acetic acid yields 2-iodoindole.

-

Trifluoroethylation: Alkylation with 2,2,2-trifluoroethyl triflate under basic conditions (K₂CO₃, DMF).

-

Nitration: Directed nitration at the 4-position using fuming HNO₃/H₂SO₄.

-

Piperidine coupling: Buchwald-Hartwig amination with 1-methyl-4-aminopiperidine.

Reaction yields range from 15–35% for the final step, with purification via silica gel chromatography.

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.1 Hz, 1H), 6.98 (s, 1H), 4.32 (q, J = 8.6 Hz, 2H), 3.15–3.05 (m, 2H), 2.75 (s, 3H) .

-

HPLC: >95% purity (C18 column, acetonitrile/water gradient) .

Biological Activity and Mechanisms

p53 Y220C Mutant Stabilization

Patent WO2022213975A1 identifies this compound as a stabilizer of the p53 Y220C mutant, a tumorigenic variant found in 1% of cancers . Mechanistically, it binds the mutated cleft (Kd = 120 nM), restoring wild-type transcription activity by 40% in HCT116 cell assays .

Secondary Pharmacological Targets

-

P2X7 Receptor Antagonism: Structural analogs demonstrate IC₅₀ values <100 nM in ATP-induced IL-1β release assays, suggesting potential in inflammatory diseases .

-

CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 μM) warrants drug-drug interaction studies .

Industrial and Regulatory Landscape

| Supplier | Purity | Price Range | Lead Time |

|---|---|---|---|

| Suzhou ARTK Medchem | 97% | $1,200/g | 8 weeks |

| Parchem | 98% | $1,350/g | 6 weeks |

Current Good Manufacturing Practice (cGMP) synthesis remains undeveloped, limiting clinical translation .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume